Cas no 2138026-02-3 (5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine)

5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine
- EN300-1067183
- 2138026-02-3
-
- Inchi: 1S/C11H5Cl2F2N/c12-7-4-8(11(15)16-5-7)6-1-2-10(14)9(13)3-6/h1-5H
- InChI Key: CALJQZDOOSLXTM-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C(=NC=C(C=1)Cl)F)F
Computed Properties
- Exact Mass: 258.9767109g/mol
- Monoisotopic Mass: 258.9767109g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9Ų
- XLogP3: 4.3
5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1067183-0.5g |
5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine |
2138026-02-3 | 95% | 0.5g |
$1289.0 | 2023-10-28 | |
Enamine | EN300-1067183-0.05g |
5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine |
2138026-02-3 | 95% | 0.05g |
$1129.0 | 2023-10-28 | |
Enamine | EN300-1067183-1.0g |
5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine |
2138026-02-3 | 1g |
$1343.0 | 2023-05-25 | ||
Enamine | EN300-1067183-0.1g |
5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine |
2138026-02-3 | 95% | 0.1g |
$1183.0 | 2023-10-28 | |
Enamine | EN300-1067183-5.0g |
5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine |
2138026-02-3 | 5g |
$3894.0 | 2023-05-25 | ||
Enamine | EN300-1067183-10g |
5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine |
2138026-02-3 | 95% | 10g |
$5774.0 | 2023-10-28 | |
Enamine | EN300-1067183-0.25g |
5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine |
2138026-02-3 | 95% | 0.25g |
$1235.0 | 2023-10-28 | |
Enamine | EN300-1067183-10.0g |
5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine |
2138026-02-3 | 10g |
$5774.0 | 2023-05-25 | ||
Enamine | EN300-1067183-2.5g |
5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine |
2138026-02-3 | 95% | 2.5g |
$2631.0 | 2023-10-28 | |
Enamine | EN300-1067183-1g |
5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine |
2138026-02-3 | 95% | 1g |
$1343.0 | 2023-10-28 |
5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine Related Literature
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on 5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine
Professional Introduction to 5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine (CAS No. 2138026-02-3)
5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine, a compound with the CAS number 2138026-02-3, represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to the class of halogenated pyridines, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of multiple halogen atoms such as chloro and fluorine, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The synthesis and characterization of 5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine have been extensively studied in recent years. The introduction of fluorine atoms at specific positions in the pyridine ring enhances the compound's metabolic stability and binding affinity to biological targets. This has led to its exploration as a key intermediate in the development of novel therapeutic agents. The compound's dual functionality, with both chloro and fluoro substituents, allows for versatile chemical transformations, enabling researchers to design derivatives with tailored pharmacological profiles.
In the realm of medicinal chemistry, 5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine has been investigated for its potential role in addressing various diseases. Recent studies have highlighted its activity against a range of targets, including enzymes and receptors involved in cancer progression. The halogenated pyridines, such as this one, have shown promise in inhibiting kinases and other critical enzymes that drive tumorigenesis. The structural motif of this compound has been incorporated into several lead compounds that are currently undergoing preclinical evaluation.
The use of computational methods has further accelerated the discovery process for 5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine derivatives. Molecular modeling techniques have been employed to predict the binding modes of these compounds with their intended targets, providing insights into their mechanism of action. These computational studies have guided the optimization of synthetic routes and the design of new analogs with improved efficacy and reduced toxicity.
One notable application of this compound is in the development of antiviral agents. The unique electronic properties conferred by the halogen substituents make 5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine an attractive candidate for inhibiting viral proteases and polymerases. Researchers have demonstrated that modifications to this scaffold can lead to potent inhibitors against various viruses, including those responsible for chronic infections. This has opened up new avenues for therapeutic intervention in viral diseases that are currently difficult to treat.
The environmental impact of halogenated compounds is another area of growing interest. While these molecules offer significant benefits in pharmaceutical applications, their persistence in the environment raises concerns about long-term ecological effects. Efforts are underway to develop synthetic strategies that minimize waste and reduce hazardous byproducts. Green chemistry principles are being applied to improve the sustainability of processes involving compounds like 5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine, ensuring that their production is both efficient and environmentally friendly.
The future directions for research on 5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine are promising. Advances in synthetic methodologies will continue to expand the library of derivatives available for biological testing. Additionally, interdisciplinary approaches combining chemistry, biology, and computer science will be crucial in uncovering new therapeutic applications. The continued exploration of this compound and its analogs is expected to yield novel treatments for a wide range of diseases.
In conclusion, 5-chloro-3-(3-chloro-4-fluorophenyl)-2-fluoropyridine (CAS No. 2138026-02-3) stands out as a versatile and potent compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable tool for developing new drugs targeting various diseases. As research progresses, this compound will undoubtedly play a crucial role in advancing our understanding of medicinal chemistry and improving patient care.
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